



Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzyl-N-methylcyclohexanamine, also known as

Methylbenzyl(cyclohexylmethyl)amine. Due to the limited availability of directly published complete datasets for this specific compound, this guide leverages data from analogous structures to present a detailed and predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

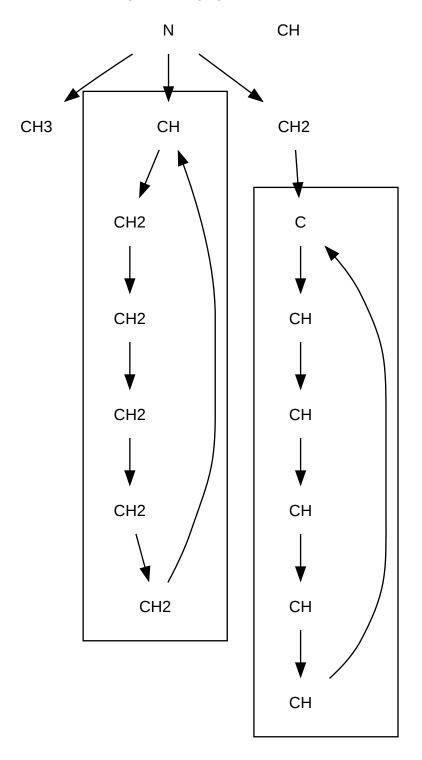
Chemical Structure and Overview

N-Benzyl-N-methylcyclohexanamine is a tertiary amine featuring a benzyl group, a methyl group, and a cyclohexyl group attached to the nitrogen atom. Its chemical structure is foundational to interpreting its spectroscopic data.

Structure:



N-Benzyl-N-methylcyclohexanamine



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Caption: Chemical structure of N-Benzyl-N-methylcyclohexanamine.



Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for N-Benzyl-N-methylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.50	Singlet	2H	Benzylic protons (N-CH2-Ph)
~ 2.20 - 2.40	Singlet	3H	Methyl protons (N- CH₃)
~ 2.30 - 2.50	Multiplet	1H	Cyclohexyl methine proton (N-CH)
~ 1.00 - 1.90	Multiplet	10H	Cyclohexyl methylene protons

Table 2: Predicted ¹³C NMR Data



Chemical Shift (δ, ppm)	Assignment	
~ 139 - 141	Quaternary aromatic carbon (C ₆ H ₅)	
~ 128 - 129	Aromatic carbons (C ₆ H ₅)	
~ 126 - 127	Aromatic carbons (C ₆ H ₅)	
~ 60 - 65	Benzylic carbon (N-CH2-Ph)	
~ 58 - 62	Cyclohexyl methine carbon (N-CH)	
~ 40 - 45	Methyl carbon (N-CH₃)	
~ 30 - 35	Cyclohexyl methylene carbons	
~ 25 - 27	Cyclohexyl methylene carbons	

Note: Predicted chemical shifts are based on data from analogous compounds such as N-benzylaniline, N-methylcyclohexylamine, and other substituted benzylamines.[1][2]

Infrared (IR) Spectroscopy

As a tertiary amine, N-Benzyl-N-methylcyclohexanamine will not exhibit N-H stretching vibrations. The IR spectrum is expected to be dominated by C-H and C-N stretching and bending modes.

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2950	Strong	Aliphatic C-H stretch (cyclohexyl and methyl)
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C stretching
~ 1450	Medium	CH ₂ bending
1000 - 1250	Medium	C-N stretching
690 - 770	Strong	Aromatic C-H out-of-plane bending

Note: Predicted IR absorptions are based on general principles of IR spectroscopy for tertiary amines and data for similar structures.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-Benzyl-N-methylcyclohexanamine is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from cleavage adjacent to the nitrogen atom (alpha-cleavage).

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	
203	[M] ⁺ (Molecular Ion)	
112	[M - C ₇ H ₇] ⁺ (Loss of benzyl radical)	
91	[C ₇ H ₇] ⁺ (Tropylium ion)	
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)	
44	[CH ₃ -N=CH ₂] ⁺	

Note: Predicted fragmentation is based on typical mass spectrometric behavior of tertiary amines.[2]



Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of N-Benzyl-N-methylcyclohexanamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

¹³C NMR Acquisition:

- · Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 220 ppm.
- · Acquisition Time: 1-2 seconds.



- · Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 (or more, depending on sample concentration).

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of the liquid N-Benzyl-N-methylcyclohexanamine onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.

Data Acquisition (FTIR):

- Instrument: Fourier Transform Infrared Spectrometer.
- Scan Range: 4000 to 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:

• Prepare a dilute solution of N-Benzyl-N-methylcyclohexanamine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

 Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).



- Injector Temperature: 250 °C.
- Oven Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp to 280 °C at 10 °C/min.
 - Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL (splitless or split injection).

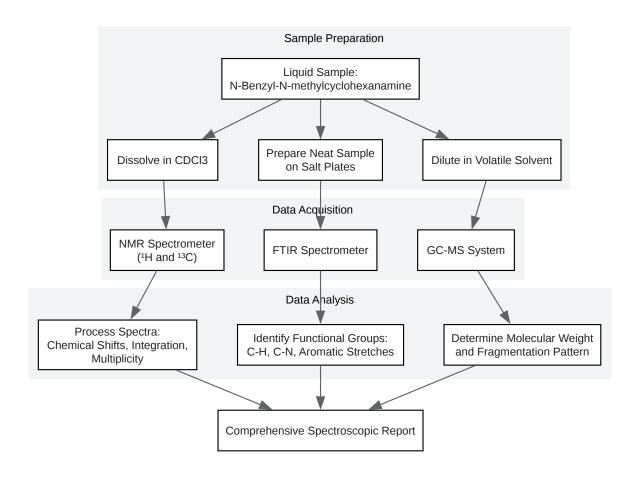
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-450.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Mandatory Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like N-Benzyl-N-methylcyclohexanamine.





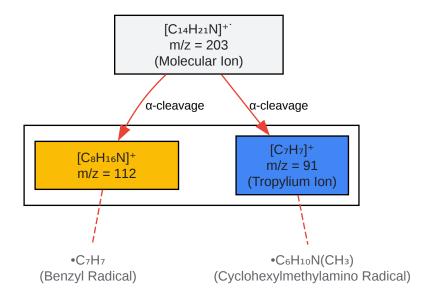
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Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways expected for N-Benzyl-N-methylcyclohexanamine in an electron ionization mass spectrometer.





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Caption: Predicted MS fragmentation of N-Benzyl-N-methylcyclohexanamine.

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References

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